molecular formula C8H15NO2 B15210283 5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-66-5

5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol

Cat. No.: B15210283
CAS No.: 61184-66-5
M. Wt: 157.21 g/mol
InChI Key: YLVBWSAJVCSGOQ-UHFFFAOYSA-N
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Description

5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol is a partially saturated oxazole derivative featuring a hydroxyl group at position 5 and a bulky 2,2-dimethylpropyl (neopentyl) substituent. The compound’s core structure consists of a 4,5-dihydro-1,2-oxazole ring, which reduces ring aromaticity compared to fully unsaturated oxazoles.

Properties

CAS No.

61184-66-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C8H15NO2/c1-7(2,3)6-8(10)4-5-9-11-8/h5,10H,4,6H2,1-3H3

InChI Key

YLVBWSAJVCSGOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1(CC=NO1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Neopentyl-4,5-dihydroisoxazol-5-ol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of 5-Neopentyl-4,5-dihydroisoxazol-5-ol may involve continuous flow methods to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-Neopentyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxazole derivative.

    Reduction: Reduction reactions can lead to the formation of dihydroisoxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoxazoles and dihydroisoxazoles, which can have different biological and chemical properties .

Scientific Research Applications

5-Neopentyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Neopentyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular parameters of 5-(2,2-Dimethylpropyl)-4,5-dihydro-1,2-oxazol-5-ol and related compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Neopentyl, hydroxyl C₉H₁₇NO₂* ~183.25 (estimated) Steric hindrance, potential bioactivity
5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol Benzofuran, methylphenyl, hydroxyl C₁₈H₁₅NO₃ 293.31 Monoclinic crystal structure (P21/c), aromatic interactions
Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- Propyl, ethanone C₁₀H₁₇NO₂ 183.25 Safety hazards (consult safety data sheet)
3-(Furan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-ol Trifluoromethyl, furan, hydroxyl C₈H₇F₃N₂O₃ 236.15 Electron-withdrawing CF₃ group, antiglaucoma drug metabolite

*Estimated based on structural analogs.

Key Observations:
  • Steric Effects: The neopentyl group in the target compound likely increases steric hindrance compared to the propyl group in the ethanone derivative or the aromatic substituents in the benzofuran analog . This may reduce reactivity in nucleophilic substitution reactions.
  • Crystal Packing: The benzofuran derivative exhibits a monoclinic P21/c crystal structure with unit cell parameters (a = 10.2200 Å, b = 14.2289 Å, c = 10.2474 Å), suggesting strong π-π interactions due to aromatic substituents. The target compound’s crystal structure remains uncharacterized in the provided evidence.

Q & A

Q. Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent orientation (e.g., dimethylpropyl group) .
  • Mass Spectrometry (HRMS) : Verify molecular formula and detect impurities .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
  • IR Spectroscopy : Identify functional groups (e.g., oxazoline C=N stretch at ~1650 cm⁻¹) .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Q. Methodological Answer :

  • Computational Chemistry : Use DFT (e.g., B3LYP/6-31G*) to model transition states in ring-opening or nucleophilic addition reactions .
  • Hammett Analysis : Correlate substituent effects (σ values) with reaction rates to infer electronic mechanisms .
  • Kinetic Isotope Effects (KIEs) : Probe rate-determining steps in hydrolysis or catalytic cycles .

Advanced: How should researchers address contradictions in thermodynamic stability data for this oxazoline derivative?

Q. Methodological Answer :

  • Triplicate Experiments : Ensure reproducibility under controlled conditions (e.g., inert atmosphere, standardized equipment) .
  • Multi-Technique Validation : Cross-reference DSC (melting points) with computational Gibbs free energy calculations .
  • Error Analysis : Quantify instrument precision (e.g., ±0.1°C for DSC) and report confidence intervals .

Advanced: What experimental designs are suitable for studying solvent effects on its catalytic activity?

Q. Methodological Answer :

  • Box-Behnken Design : Systematically vary solvent polarity (e.g., dielectric constant), temperature, and concentration to model nonlinear effects .
  • In-situ Spectroscopy : Monitor catalytic intermediates via UV-Vis or Raman under varying solvent conditions .
  • Green Chemistry Metrics : Compare energy efficiency and waste generation across solvent systems .

Advanced: How can researchers elucidate the compound’s role in asymmetric catalysis?

Q. Methodological Answer :

  • Enantioselective Catalysis Trials : Test its efficacy in model reactions (e.g., aldol additions) with chiral substrates .
  • Spectroscopic Trapping : Use freeze-quench EPR to capture radical intermediates in catalytic cycles .
  • Kinetic Profiling : Compare turnover frequencies (TOF) with known catalysts under identical conditions .

Advanced: What methodologies validate the compound’s stability under industrial process conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing : Expose to high temperature/pressure (e.g., 100°C, 5 bar) and analyze degradation via GC-MS .
  • pH-Rate Profiling : Assess hydrolysis rates across pH 2–12 to identify stability thresholds .
  • Compatbility Studies : Test interactions with common reactor materials (e.g., stainless steel, glass-lined steel) .

Advanced: How can computational models predict its bioavailability or toxicity for pharmacological studies?

Q. Methodological Answer :

  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with ADMET properties .
  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes) using AutoDock Vina .
  • In-vitro Assays : Validate predictions with cell-based cytotoxicity screens (e.g., HepG2 cells) .

Advanced: What strategies resolve spectral overlap in complex reaction mixtures containing this compound?

Q. Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to assign peaks in crowded regions .
  • Chromatographic Coupling : Pair GC/LC with tandem MS (MS/MS) for selective ion monitoring .
  • Chemometric Analysis : Apply PCA or PLS regression to deconvolute overlapping signals .

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